

Alpertine Synthesis: An Application Note and Laboratory Protocol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpertine (WIN-31665) is a piperazinylethylindole derivative that has been investigated for its potential as an antipsychotic agent. Although it was never commercially marketed, its unique structure continues to be of interest in medicinal chemistry and drug discovery. This document provides a comprehensive overview of a plausible laboratory-scale synthesis protocol for Alpertine, based on established indole synthesis methodologies. Additionally, it summarizes the limited available data on its chemical and physical properties and discusses its hypothesized mechanism of action in the context of related psychoactive compounds. Diagrams for the synthetic workflow and a putative signaling pathway are provided to facilitate understanding.

Chemical Properties and Data

A summary of the known quantitative data for **Alpertine** is presented in Table 1. Due to the compound not being commercially developed, extensive pharmacological data such as receptor binding affinities (Ki values) are not readily available in publicly accessible literature.

Table 1: Physicochemical and Pharmacological Data for Alpertine



Property	Value
IUPAC Name	ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate
Molecular Formula	C25H31N3O4
Molecular Weight	437.54 g/mol
CAS Number	27076-46-6
Appearance	Solid
Mechanism of Action	Presumed Dopamine (D ₂) and Serotonin (5- HT ₂ A) receptor antagonist (Hypothesized)
Receptor Affinity (Ki)	Not publicly available

Experimental Protocol: Synthesis of Alpertine

The following protocol describes a potential multi-step synthesis of **Alpertine**, employing a Japp-Klingemann reaction for the formation of the indole core, followed by alkylation and coupling with 1-phenylpiperazine. This protocol is constructed based on general principles of organic synthesis for similar indole derivatives and should be adapted and optimized by qualified laboratory personnel.

Materials and Reagents:

- 3,4-Dimethoxyaniline
- Sodium nitrite
- Hydrochloric acid
- Ethyl 2-chloroacetoacetate
- Sodium hydroxide
- Diethyl ether



- Ethanol
- 1-(2-Chloroethyl)-4-phenylpiperazine
- Potassium carbonate
- Acetonitrile
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography
- Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of the Indole Core via Japp-Klingemann Reaction

- Diazotization of 3,4-Dimethoxyaniline:
 - Dissolve 3,4-dimethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
 - Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
 - Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
- Coupling and Cyclization:
 - In a separate flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) in ethanol.
 - Cool the solution to 0-5 °C and slowly add the previously prepared diazonium salt solution.
 - Adjust the pH of the reaction mixture to 5-6 with a solution of sodium hydroxide.
 - Stir the reaction mixture at room temperature for 12-18 hours.



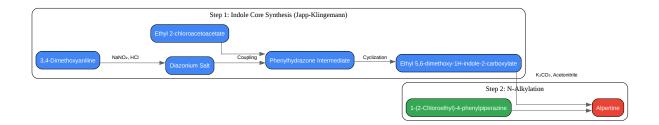
- The resulting phenylhydrazone intermediate will cyclize in situ or upon gentle heating to form ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.
- Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 2: Alkylation of the Indole Nitrogen

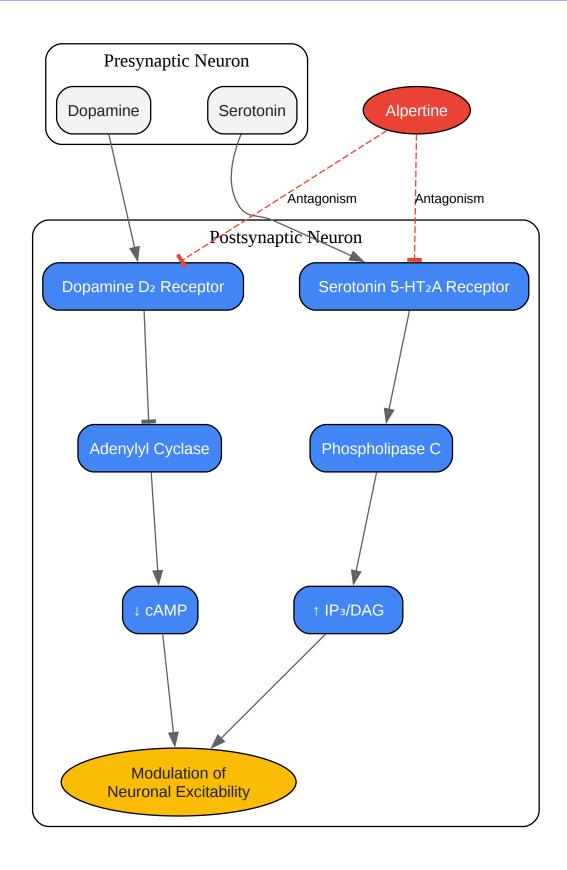
- N-Alkylation:
 - To a solution of ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
 - Add 1-(2-chloroethyl)-4-phenylpiperazine (1.1 eq) to the mixture.
 - Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by TLC.
 - After completion, cool the mixture to room temperature and filter off the inorganic salts.
 - Concentrate the filtrate under reduced pressure.
 - Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
 - Purify the crude **Alpertine** by column chromatography on silica gel to yield the final product.

Visualizations Alpertine Synthesis Workflow









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